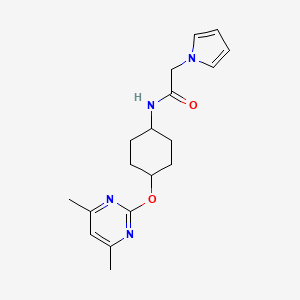

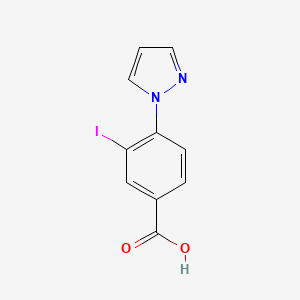

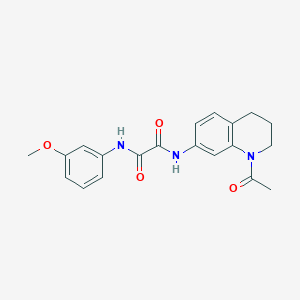

2-(piperazine-1-carbonyl)-1H-indole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” is a derivative of indole and piperazine. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition : A study by Romero et al. (1994) explored the synthesis and evaluation of analogues of piperazine derivatives, including those with substituted indoles, for inhibiting HIV-1 reverse transcriptase. These compounds showed significant potency, highlighting their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Antitumor Activity : Research by Andreani et al. (2008) reported on the synthesis of bis-indole derivatives, including those connected via piperazine, and their evaluation for antitumor activity. These compounds exhibited promising activity against various human cell lines (Andreani et al., 2008).

Synthesis of Indoles : A study by Akeng’a and Read (2005) utilized piperazine-2,5-dione for the synthesis of indole derivatives, demonstrating the utility of piperazine derivatives in synthetic organic chemistry (Akeng’a & Read, 2005).

Carbon Dioxide Capture : Research by Freeman, Davis, and Rochelle (2010) focused on the degradation of aqueous piperazine in carbon dioxide capture. They found that piperazine demonstrates resistance to thermal degradation and oxidation, making it a valuable component in carbon dioxide capture processes (Freeman, Davis, & Rochelle, 2010).

Serotonin 6 (5-HT6) Receptor Antagonists : Nirogi et al. (2017) described the development of a piperazinylmethyl indole derivative as a potent, selective, and orally active antagonist of the serotonin 6 (5-HT6) receptor. This compound, identified for potential treatment of cognitive disorders like Alzheimer's disease, exemplifies the role of piperazine derivatives in neuroscience research (Nirogi et al., 2017).

作用機序

Target of Action

It’s worth noting that compounds with a piperazine moiety, such as delavirdine, have been found to inhibit the reverse transcriptase enzyme in hiv-1 .

Mode of Action

Similar compounds like delavirdine, which also contains a piperazine moiety, bind directly to the reverse transcriptase enzyme and block its rna-dependent and dna-dependent dna polymerase activities by disrupting the enzyme’s catalytic site .

Biochemical Pathways

Compounds with similar structures have been found to interact with the reverse transcriptase pathway in hiv-1 .

Pharmacokinetics

Piperazine, a component of the compound, is known to be freely soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have been found to inhibit the replication of hiv-1 by disrupting the function of the reverse transcriptase enzyme .

Action Environment

It’s worth noting that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and efficacy.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Piperazine derivatives have been shown to exhibit inhibitory activities toward acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve impulse transmission .

Cellular Effects

Related piperazine derivatives have been found to inhibit AChE, which could potentially affect various types of cells and cellular processes .

Molecular Mechanism

Piperazine derivatives have been found to inhibit AChE, suggesting that they may exert their effects at the molecular level through enzyme inhibition .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-(piperazine-1-carbonyl)-1H-indole hydrochloride in laboratory settings .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models .

Metabolic Pathways

Piperazine derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

There is currently no available information on the transport and distribution of this compound within cells and tissues .

特性

IUPAC Name |

1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRINISKQQDUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![OC(=O)Cc1n[nH]cc1[N+]([O-])=O](/img/structure/B2998662.png)

![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)